molecular formula C9H12O B14653615 Bicyclo[4.2.1]non-7-en-9-one CAS No. 42948-91-4

Bicyclo[4.2.1]non-7-en-9-one

Cat. No.: B14653615
CAS No.: 42948-91-4
M. Wt: 136.19 g/mol
InChI Key: ZHYGEBKAXXIIPD-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]non-7-en-9-one is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic ketone characterized by its unique structure, which includes a seven-membered ring fused to a three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.2.1]non-7-en-9-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. Another method includes the intramolecular aldol condensation of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of these synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.1]non-7-en-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Bicyclo[4.2.1]non-7-en-9-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which bicyclo[4.2.1]non-7-en-9-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

42948-91-4

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[4.2.1]non-7-en-9-one

InChI

InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h5-8H,1-4H2

InChI Key

ZHYGEBKAXXIIPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)C2=O

Origin of Product

United States

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